molecular formula C20H20N2O2S B2781169 5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 320422-87-5

5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one

Cat. No. B2781169
CAS RN: 320422-87-5
M. Wt: 352.45
InChI Key: YEVLYGVBMWQFIP-PDGQHHTCSA-N
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Description

The compound “5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one” is a chemical compound with the molecular formula C20H20N2O2S . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, melting and boiling points, and solubility. The compound has a predicted density of 1.27±0.1 g/cm3 and a predicted boiling point of 495.4±55.0 °C .

Scientific Research Applications

Molecular Structure and Docking Studies

Research on related tetrazole and imidazole derivatives has highlighted their structural characterization and potential as COX-2 inhibitors through docking studies and X-ray crystallography. These studies provide insight into the orientation and interaction of molecules within enzyme active sites, facilitating the development of targeted therapies (Al-Hourani et al., 2015).

Drug Metabolism Modifiers

Compounds with imidazole rings, such as 1-(2-isopropylphenyl)imidazole, have been shown to inhibit oxidative drug-metabolizing enzymes in rat liver microsomes. This property suggests their potential in altering the metabolic pathways of drugs, potentially enhancing the efficacy and duration of drug action (Leibman & Ortiz, 1973).

Crystallography and Molecular Interaction

Crystallographic analysis of related compounds provides insights into their quasi-planar structures and intermolecular interactions, such as hydrogen bonding and π–π stacking. These findings are essential for understanding the chemical behavior and reactivity of these compounds, as well as for the design of materials with specific properties (Alliouche et al., 2014).

Photoredox Catalysis

Imidazole derivatives have been explored for their application in photoredox catalysis, a field of chemistry that harnesses light energy to drive chemical reactions. These compounds exhibit potential as photoredox catalysts, which could be utilized in various synthetic applications, including the development of environmentally friendly chemical processes (Hloukov & Bure, 2017).

properties

IUPAC Name

(5Z)-3-(4-methoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-13(2)15-6-4-14(5-7-15)12-18-19(23)22(20(25)21-18)16-8-10-17(24-3)11-9-16/h4-13H,1-3H3,(H,21,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVLYGVBMWQFIP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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